molecular formula C21H14N6OS2 B1667971 (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one CAS No. 314761-14-3

(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one

Cat. No. B1667971
CAS RN: 314761-14-3
M. Wt: 430.5 g/mol
InChI Key: KYVZVVOQWWCVPP-HKOYGPOVSA-N
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Description

BTSA1 is a pharmacologically optimized BAX activator that binds with high affinity and specificity to the N-terminal activation site and induces conformational changes to BAX leading to BAX-mediated apoptosis. It effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells.

Scientific Research Applications

Acute Myeloid Leukemia (AML) Treatment

BTSA1 has been identified as a potent activator of the pro-apoptotic protein BAX. In studies, BTSA1 has shown effectiveness in inducing apoptosis in AML cell lines and patient samples, selectively promoting cell death in cancerous cells while sparing healthy cells . This targeted approach to cancer treatment represents a significant advancement in the field of oncology, offering a promising therapeutic strategy for AML.

Apoptosis Mechanism Research

The interaction of BTSA1 with BAX provides a valuable tool for researchers studying the mechanisms of apoptosis. By directly activating BAX, BTSA1 can help elucidate the pathways and regulatory mechanisms that control cell death, which is crucial for understanding how cells maintain homeostasis and how dysregulation can lead to diseases .

Drug Resistance Studies

BTSA1’s ability to overcome apoptosis resistance in leukemia cells highlights its potential use in studying drug resistance. Researchers can use BTSA1 to investigate how cancer cells evade death and develop resistance to existing therapies, paving the way for the development of new drugs that can bypass or counteract these resistance mechanisms .

Click Chemistry Applications

BTSA1 has been recognized for its role in click chemistry, where it can be used as a reagent for site-specific modifications of thiol-containing chemicals. This application is particularly relevant for the discovery of anti-COVID-19 drugs and for bioorthogonal labeling in HER2 fluorescence imaging analysis .

Modulation of Protein-Protein Interactions

The specific binding of BTSA1 to the BAX trigger site makes it a useful agent for modulating protein-protein interactions. This application is important for understanding the complex networks of protein interactions within cells and can lead to the development of new therapeutic strategies targeting these interactions .

Chemical Library Synthesis

BTSA1’s properties enable it to be used in the modular construction of indole-C3-selenide libraries, both parallel (1,066 examples) and DNA-encoded (261 examples). Such libraries are valuable resources for screening potential drug candidates and expanding the chemical space of organic selenium species .

Structural Diversity Exploration

The study of organic selenium species like BTSA1 contributes to the exploration of structural diversity, which is a key effort in basic research. Understanding the diverse structures of these species can unlock powerful potential applications in various fields of chemistry and biology .

Cancer Therapeutics Development

Beyond AML, the principles demonstrated by BTSA1’s activation of BAX can be applied to the development of therapeutics for other types of cancer. By understanding the sensitivity of different cancer cells to BAX activation, researchers can tailor treatments to effectively induce apoptosis in a broader range of cancer types .

properties

IUPAC Name

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCXGFSYFTJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 2
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 3
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 4
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 5
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 6
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one

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